molecular formula C16H20N4O2 B4654870 4-[(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]morpholine

4-[(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]morpholine

Cat. No. B4654870
M. Wt: 300.36 g/mol
InChI Key: DFURAHJVJGCLET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]morpholine, also known as ICM-7555, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.

Mechanism of Action

4-[(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]morpholine exerts its effects by inhibiting specific enzymes and signaling pathways in cells. For example, in cancer cells, 4-[(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]morpholine has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in cell proliferation and survival. In Alzheimer's disease, 4-[(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]morpholine has been shown to inhibit the aggregation of beta-amyloid peptides, which are thought to play a role in the development of the disease.
Biochemical and Physiological Effects:
4-[(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]morpholine has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, 4-[(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]morpholine has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell proliferation and survival. In Alzheimer's disease, 4-[(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]morpholine has been shown to decrease the levels of beta-amyloid peptides and improve cognitive function in animal models. In epilepsy, 4-[(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]morpholine has been shown to reduce seizure activity by modulating specific signaling pathways in the brain.

Advantages and Limitations for Lab Experiments

4-[(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]morpholine has several advantages for use in lab experiments, including its high potency and selectivity for specific targets. However, it also has some limitations, such as its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 4-[(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]morpholine, including:
1. Further studies on its potential applications in cancer research, neuroscience, and drug discovery.
2. Development of new derivatives of 4-[(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]morpholine with improved efficacy and safety profiles.
3. Investigation of the molecular mechanisms underlying its effects on specific enzymes and signaling pathways.
4. Studies on its pharmacokinetics and pharmacodynamics in animal models and humans.
5. Exploration of its potential use in combination therapies with other drugs.
Conclusion:
4-[(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]morpholine is a promising chemical compound that has gained interest in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 4-[(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]morpholine is needed to fully understand its potential and limitations.

Scientific Research Applications

4-[(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]morpholine has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 4-[(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]morpholine has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. In neuroscience, 4-[(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]morpholine has been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and epilepsy. In drug discovery, 4-[(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]morpholine has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

morpholin-4-yl-(1-phenyl-5-propan-2-yltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-12(2)15-14(16(21)19-8-10-22-11-9-19)17-18-20(15)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFURAHJVJGCLET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

morpholin-4-yl[1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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